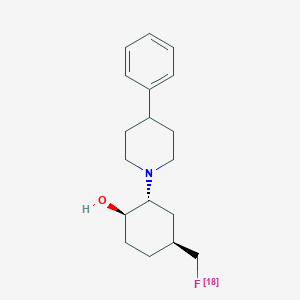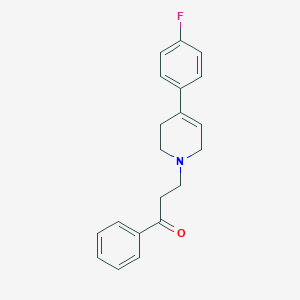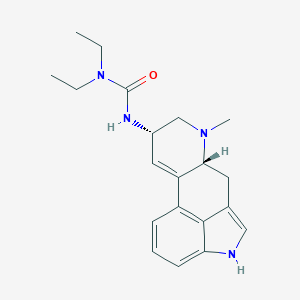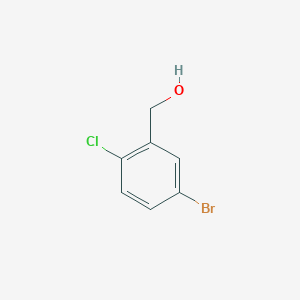![molecular formula C10H9ClN2S2 B125760 [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152382-26-8](/img/structure/B125760.png)
[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide, also known as CMSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMSC is a cyanamide derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is not fully understood. However, studies have suggested that [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide may act by inhibiting the activity of certain enzymes and proteins in the cells, leading to cell death. [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has both biochemical and physiological effects. Biochemically, [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to inhibit the activity of certain enzymes and proteins in the cells. Physiologically, [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to induce apoptosis in cancer cells and has been found to have herbicidal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in lab experiments is its potential applications in various fields such as agriculture, medicine, and material science. Another advantage is that [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is relatively easy to synthesize. However, one of the limitations of using [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on cells.
Future Directions
There are several future directions for the study of [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide. One direction is to further investigate its potential applications in agriculture, medicine, and material science. Another direction is to study its mechanism of action in more detail to better understand its effects on cells. Additionally, future studies could focus on the development of new derivatives of [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide with improved properties and applications.
Synthesis Methods
The synthesis of [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide involves a series of chemical reactions. The starting material for the synthesis is 4-chloro-3-methylphenylsulfonyl chloride, which is reacted with sodium sulfide to form 4-chloro-3-methylphenylsulfanyl sodium salt. The sodium salt is then reacted with methyl iodide to form 4-chloro-3-methylphenylsulfanyl methyl sulfide. This intermediate is then reacted with cyanamide to form [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide.
Scientific Research Applications
[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been found to have herbicidal properties and can be used as a selective herbicide. In medicine, [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been studied for its potential anticancer and antimicrobial properties. In material science, [(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been studied for its potential use as a precursor for the synthesis of new materials.
properties
CAS RN |
152382-26-8 |
|---|---|
Product Name |
[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Molecular Formula |
C10H9ClN2S2 |
Molecular Weight |
256.8 g/mol |
IUPAC Name |
[(4-chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H9ClN2S2/c1-7-5-8(3-4-9(7)11)15-10(14-2)13-6-12/h3-5H,1-2H3 |
InChI Key |
OKWOAHKHBJMTOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)SC(=NC#N)SC)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(=NC#N)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)




![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)


![4H-Benzo[def]carbazole](/img/structure/B125713.png)
